molecular formula C13H8Cl4N2 B11543664 2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine

2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine

Cat. No.: B11543664
M. Wt: 334.0 g/mol
InChI Key: WHSAHIVMOXDAPU-UHFFFAOYSA-N
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Description

2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of multiple chlorine atoms and an imine group attached to a benzene ring. It is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloroaniline and 2,4-dichlorobenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature and pressure.

    Continuous Flow Systems: Continuous flow systems may be used to enhance the efficiency and yield of the reaction.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloroaniline: Similar structure but lacks the imine group.

    2,6-dichlorobenzaldehyde: Similar structure but lacks the amine group.

    2,4-dichlorophenylhydrazine: Contains similar aromatic ring with chlorine substituents.

Uniqueness

2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine is unique due to the presence of both the imine and amine groups, which confer distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

IUPAC Name

2,6-dichloro-4-[(2,4-dichlorophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H8Cl4N2/c14-8-2-1-7(10(15)3-8)6-19-9-4-11(16)13(18)12(17)5-9/h1-6H,18H2

InChI Key

WHSAHIVMOXDAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NC2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

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